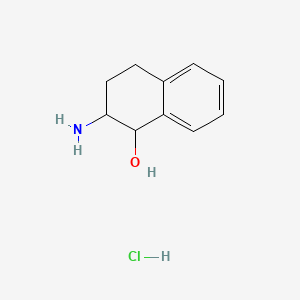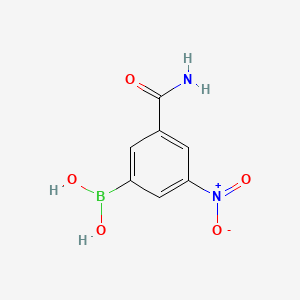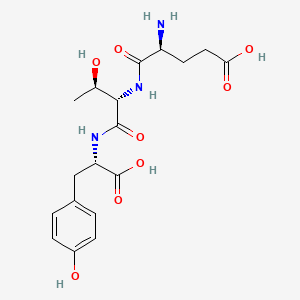
H-Glu-Thr-Tyr-OH
Übersicht
Beschreibung
“H-Glu-Thr-Tyr-OH” is a tripeptide composed of the amino acids Glutamic Acid (Glu), Threonine (Thr), and Tyrosine (Tyr) . It is a synthetic peptide and has been reported for its potential role in hypertension treatment as an Angiotensin-converting enzyme (ACE) inhibitory peptide .
Synthesis Analysis
Peptide synthesis involves a variety of site-selective modifications . The synthesis of “H-Glu-Thr-Tyr-OH” would likely involve the standard methods of peptide synthesis, which include the coupling of carboxyl groups and amino groups of the respective amino acids . The process may also involve protection and deprotection steps to ensure the correct sequence of amino acids .
Molecular Structure Analysis
The molecular weight of “H-Glu-Thr-Tyr-OH” is 411.41 , and its chemical formula is C18H25N3O8 . The structure of this peptide would be determined by the sequence and properties of its constituent amino acids, Glu, Thr, and Tyr .
Chemical Reactions Analysis
The chemical reactions involving “H-Glu-Thr-Tyr-OH” would be largely dependent on the functional groups present in its constituent amino acids. For instance, the phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Glu-Thr-Tyr-OH” would be determined by its molecular structure and the properties of its constituent amino acids. It has a molecular weight of 411.41 and a chemical formula of C18H25N3O8 .
Wissenschaftliche Forschungsanwendungen
Phosphorylation Research
The synthetic phosphotyrosyl tridecapeptide H-Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg-Gln-Gly-OH, which includes a sequence similar to H-Glu-Thr-Tyr-OH, is studied for its phosphorylation properties. This peptide can be phosphorylated by casein kinases, highlighting its role in kinase research and potential applications in understanding protein modifications (Perich et al., 1990).
Enzymatic Reaction Mechanisms
Carboxylic groups of Asp and Glu, similar to those in H-Glu-Thr-Tyr-OH, are key components in enzymatic reactions. Research shows the importance of hydrogen-bond structures in these groups for understanding the mechanisms of enzymatic reactions, relevant to protein function and drug design (Takei et al., 2008).
Peptide Ligand Binding
Studies on peptide hormones, like Urotensin II, which contain sequences similar to H-Glu-Thr-Tyr-OH, provide insights into the binding modes of peptide ligands to G protein-coupled receptors. This research is crucial for developing new therapeutics targeting these receptors (Grieco et al., 2009).
Solid-Phase Peptide Synthesis
The synthesis of peptides containing sequences like H-Glu-Thr-Tyr-OH is explored in solid-phase peptide synthesis. This method is fundamental in producing peptides for various biological and pharmaceutical applications (Valerio et al., 1989).
Catalytic Properties in Polypeptides
The catalytic properties of polypeptides containing sequences like H-Glu-Thr-Tyr-OH are investigated, particularly in relation to enzyme-like hydrolysis. Such studies contribute to understanding the catalytic mechanisms of polypeptides and their potential applications (Shibnev et al., 1979).
Free Radical Scavenging
Research into the antioxidant properties of glutathione, which shares similar functional groups with H-Glu-Thr-Tyr-OH, sheds light on the molecule's ability to scavenge various free radicals. This research is significant for understanding oxidative stress and developing antioxidants (Galano & Álvarez-Idaboy, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVBPCCWVDGJL-IRIUXVKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Thr-Tyr-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






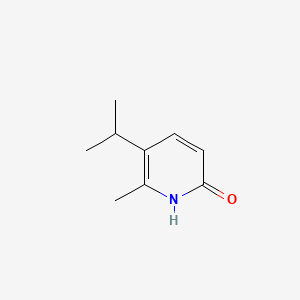
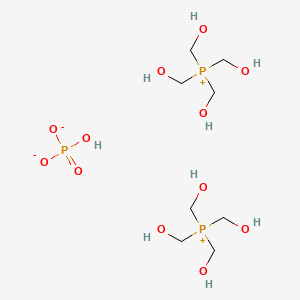
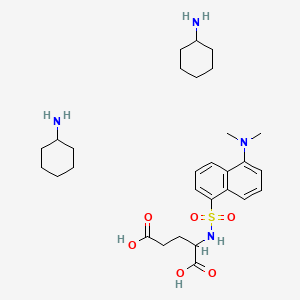
![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)
